Resorufin-β-D-galactopyranosid

Übersicht

Beschreibung

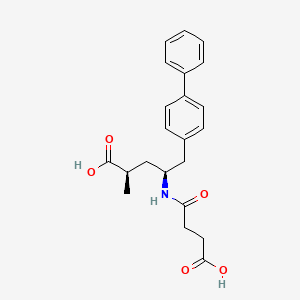

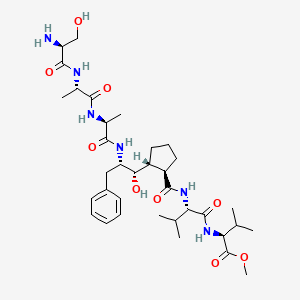

Resorufin-β-D-Galactopyranosid ist ein fluorogenes Substrat, das hauptsächlich in biochemischen Assays verwendet wird. Es ist eine nicht fluoreszierende Verbindung, die bei enzymatischer Spaltung durch β-Galactosidase den fluoreszierenden Anteil Resorufin freisetzt . Diese Eigenschaft macht es besonders nützlich in Hochdurchsatz-Screenings und verschiedenen Bioassays .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch eine einstufige Hydrolysereaktion synthetisiert . Die Verbindung wird typischerweise durch Reaktion von Resorufin mit β-D-Galactopyranosylchlorid unter kontrollierten Bedingungen hergestellt . Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder Chromatographietechniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Hydrolysereaktionen . Bei enzymatischer Spaltung durch β-Galactosidase wird das fluoreszierende Resorufin freigesetzt . Diese Reaktion ist hochspezifisch und findet unter milden Bedingungen statt, wodurch sie für verschiedene biochemische Assays geeignet ist .

Häufige Reagenzien und Bedingungen

Die Hydrolysereaktion erfordert das Vorhandensein des Enzyms β-Galactosidase und wird typischerweise in einer wässrigen Pufferlösung bei physiologischem pH-Wert durchgeführt . Die Reaktion wird durch Messung der Fluoreszenzintensität des freigesetzten Resorufins verfolgt .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Hydrolyse von this compound gebildet wird, ist Resorufin, eine stark fluoreszierende Verbindung mit Anregungs-/Emissionsmaxima von 570/580 nm .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Es wird als Substrat in Enzymassays zur Messung der β-Galactosidaseaktivität verwendet.

Zellbiologie: Die Verbindung wird in zellbasierten Assays verwendet, um die Enzymaktivität in lebenden Zellen zu überwachen.

Industrie: Die Verbindung wird in Hochdurchsatz-Screenings zur Entdeckung von Enzyminhibitoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine enzymatische Spaltung durch β-Galactosidase . Das Enzym hydrolysiert die glykosidische Bindung und setzt das fluoreszierende Resorufin frei . Diese Reaktion ist hochspezifisch und findet schnell statt, wodurch sie sich für die Echtzeitüberwachung der Enzymaktivität eignet .

Wissenschaftliche Forschungsanwendungen

Resorufin β-D-Galactopyranoside has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzyme assays to measure β-galactosidase activity.

Cell Biology: The compound is employed in cell-based assays to monitor enzyme activity in living cells.

Medicine: It is used in diagnostic assays to detect β-galactosidase activity in clinical samples.

Industry: The compound is utilized in high-throughput screening for the discovery of enzyme inhibitors.

Wirkmechanismus

Target of Action

Resorufin galactopyranoside, also known as Resorufin beta-D-galactopyranoside, primarily targets the enzyme β-galactosidase (β-Gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a key process in carbohydrate metabolism.

Mode of Action

Resorufin galactopyranoside acts as a fluorogenic substrate for β-galactosidase . When subjected to enzymatic cleavage mediated by β-galactosidase, the non-fluorescent compound is hydrolyzed to yield a fluorescent component known as resorufin . This transformation allows for the quantification of β-galactosidase activity.

Biochemical Pathways

The primary biochemical pathway involved in the action of Resorufin galactopyranoside is the hydrolysis of β-galactosides . This process is facilitated by β-galactosidase, which cleaves the β-galactosidic linkages in galactosides, glycoproteins, and glycolipids. The hydrolysis of Resorufin galactopyranoside by β-galactosidase yields resorufin, a fluorescent product .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The hydrolysis of Resorufin galactopyranoside by β-galactosidase results in the liberation of resorufin . Resorufin is a fluorescent compound, and its fluorescence can be measured to quantify β-galactosidase activity . This makes Resorufin galactopyranoside particularly useful in various applications such as enzyme assays and high-content screening systems .

Action Environment

The action of Resorufin galactopyranoside is influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a freezer and protect it from light . Additionally, the pH and temperature of the reaction environment can affect the activity of β-galactosidase and, consequently, the hydrolysis of Resorufin galactopyranoside .

Zukünftige Richtungen

The use of Resorufin β-D-galactopyranoside in the development of responsive probes for fluorescence and colorimetric analysis is a promising area of research . Future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .

Biochemische Analyse

Biochemical Properties

Resorufin galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-galactosidase. Upon hydrolysis by beta-galactosidase, Resorufin galactopyranoside is converted into resorufin, a highly fluorescent compound. This reaction is widely used in enzyme-linked immunosorbent assays (ELISAs), flow cytometry, and high-content screening systems to measure beta-galactosidase activity . The interaction between Resorufin galactopyranoside and beta-galactosidase is specific and efficient, making it an ideal substrate for sensitive enzyme measurements.

Cellular Effects

Resorufin galactopyranoside influences various cellular processes by serving as a reporter molecule for beta-galactosidase activity. In cells expressing beta-galactosidase, the hydrolysis of Resorufin galactopyranoside leads to the production of fluorescent resorufin, which can be detected and quantified. This allows researchers to monitor gene expression, cell signaling pathways, and cellular metabolism in real-time . The use of Resorufin galactopyranoside in cellular assays provides valuable insights into the functional state of cells and their response to different stimuli.

Molecular Mechanism

The molecular mechanism of Resorufin galactopyranoside involves its enzymatic cleavage by beta-galactosidase. The enzyme recognizes and binds to the galactopyranoside moiety of Resorufin galactopyranoside, catalyzing the hydrolysis reaction that releases resorufin . This process is highly specific and efficient, resulting in a significant increase in fluorescence that can be measured to quantify beta-galactosidase activity. The binding interactions between Resorufin galactopyranoside and beta-galactosidase are critical for the accurate detection of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resorufin galactopyranoside can change over time due to factors such as stability and degradation. Resorufin galactopyranoside is generally stable when stored at -20°C and protected from light . Prolonged exposure to light or improper storage conditions can lead to degradation, reducing its effectiveness in biochemical assays. It is recommended to prepare and use solutions of Resorufin galactopyranoside on the same day to ensure optimal performance .

Dosage Effects in Animal Models

The effects of Resorufin galactopyranoside in animal models can vary with different dosages. At low doses, Resorufin galactopyranoside is effective in detecting beta-galactosidase activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including cytotoxicity and interference with normal cellular functions. It is important to optimize the dosage of Resorufin galactopyranoside in animal studies to achieve accurate and reliable results while minimizing any toxic effects.

Metabolic Pathways

Resorufin galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The primary enzyme responsible for its metabolism is beta-galactosidase, which cleaves the galactopyranoside moiety to release resorufin . This reaction is a key step in the metabolic pathway of Resorufin galactopyranoside, enabling its use as a reporter molecule in various biochemical assays. The interaction with beta-galactosidase is essential for the accurate detection and quantification of enzyme activity.

Transport and Distribution

Within cells and tissues, Resorufin galactopyranoside is transported and distributed based on its interactions with cellular components. The compound is taken up by cells and localized to regions where beta-galactosidase is expressed . The hydrolysis of Resorufin galactopyranoside by beta-galactosidase results in the release of fluorescent resorufin, which can be detected and measured. The distribution of Resorufin galactopyranoside within cells is influenced by factors such as enzyme expression levels and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of Resorufin galactopyranoside is determined by the presence of beta-galactosidase within specific cellular compartments. In cells expressing beta-galactosidase, Resorufin galactopyranoside is hydrolyzed to resorufin in the cytoplasm or other subcellular regions where the enzyme is active . The localization of Resorufin galactopyranoside and its hydrolysis product, resorufin, can be visualized using fluorescence microscopy, providing insights into the spatial distribution of enzyme activity within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Resorufin β-D-Galactopyranoside is synthesized through a single-step hydrolysis reaction . The compound is typically prepared by reacting resorufin with β-D-galactopyranosyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of Resorufin β-D-Galactopyranoside involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Resorufin β-D-Galactopyranoside primarily undergoes hydrolysis reactions . Upon enzymatic cleavage by β-galactosidase, it releases the fluorescent resorufin . This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of β-galactosidase enzyme and is typically carried out in an aqueous buffer solution at physiological pH . The reaction is monitored by measuring the fluorescence intensity of the released resorufin .

Major Products Formed

The major product formed from the hydrolysis of Resorufin β-D-Galactopyranoside is resorufin, a highly fluorescent compound with excitation/emission maxima of 570/580 nm .

Vergleich Mit ähnlichen Verbindungen

Resorufin-β-D-Galactopyranosid ist aufgrund seiner hohen Fluoreszenzquantenausbeute und langen Anregungs-/Emissionswellenlänge einzigartig . Ähnliche Verbindungen sind:

Fluorescein-β-D-Galactopyranosid: Ein weiteres fluorogenes Substrat, das in Enzymassays verwendet wird, jedoch mit unterschiedlichen Fluoreszenzeigenschaften.

4-Methylumbelliferyl-β-D-Galactopyranosid: Ein Substrat, das bei enzymatischer Spaltung ein fluoreszierendes Produkt freisetzt, jedoch mit unterschiedlichen Anregungs-/Emissionsmaxima.

This compound zeichnet sich durch seine hohe Empfindlichkeit und Spezifität beim Nachweis der β-Galactosidaseaktivität aus .

Eigenschaften

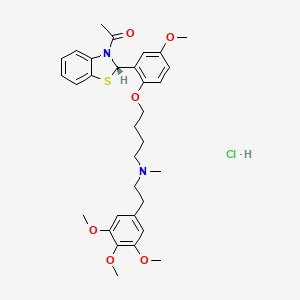

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241747 | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95079-19-9 | |

| Record name | Resorufin galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RBG interact with β-galactosidase and what are the downstream effects?

A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.

Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?

A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:

- High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []

- Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]

- Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []

Q3: What are some specific applications of RBG in research?

A3: RBG's unique properties make it a valuable tool in various research areas:

- Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]

- Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.

- Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.

Q4: Are there limitations associated with using RBG in experimental settings?

A4: While RBG is a valuable tool, certain limitations need consideration:

- Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []

- Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)